2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes three pyridinyl-biphenyl groups attached to a triazine core. The presence of multiple aromatic rings and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing the desired six-membered heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation for efficient synthesis can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The electron-donating nature of the pyridinyl groups enables charge transfer effects, which can induce strong binding affinities and facilitate specific chemical transformations . These interactions can lead to the formation of reactive intermediates and the promotion of desired chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and pyridinyl-biphenyl compounds, such as:
- 2,4,6-Tris(4-pyridyl)pyridine
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Uniqueness
What sets 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine apart is its unique combination of three pyridinyl-biphenyl groups attached to a triazine core. This structure provides distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C54H36N6 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
2,4,6-tris[3-(3-pyridin-3-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C54H36N6/c1-10-37(28-43(16-1)49-22-7-25-55-34-49)40-13-4-19-46(31-40)52-58-53(47-20-5-14-41(32-47)38-11-2-17-44(29-38)50-23-8-26-56-35-50)60-54(59-52)48-21-6-15-42(33-48)39-12-3-18-45(30-39)51-24-9-27-57-36-51/h1-36H |
InChI Key |
YVVVSJAMVJMZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC(=C5)C6=CC(=CC=C6)C7=CN=CC=C7)C8=CC=CC(=C8)C9=CC(=CC=C9)C1=CN=CC=C1 |
Origin of Product |
United States |
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